molecular formula C20H21ClN8O5 B1666279 3'-Chloromethotrexate CAS No. 5472-96-8

3'-Chloromethotrexate

Cat. No.: B1666279
CAS No.: 5472-96-8
M. Wt: 488.9 g/mol
InChI Key: IYLMHKCROXNDKO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Chloromethotrexate is a structural analog of methotrexate, a well-known antifolate agent used in cancer chemotherapy and autoimmune diseases. The addition of a chlorine atom at the 3' position of the methotrexate molecule modifies its pharmacokinetic and pharmacodynamic properties. While methotrexate primarily inhibits dihydrofolate reductase (DHFR), the chlorinated derivative may exhibit altered binding affinities, metabolic stability, and cellular uptake .

Properties

CAS No.

5472-96-8

Molecular Formula

C20H21ClN8O5

Molecular Weight

488.9 g/mol

IUPAC Name

(2S)-2-[[3-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21ClN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1

InChI Key

IYLMHKCROXNDKO-LBPRGKRZSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Appearance

Solid powder

Other CAS No.

5472-96-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3'-Chloromethotrexate;  AI3-50533;  NSC 29631;  NSC-29631;  NSC29631;  SKI 23338;  SKI-23338;  SKI23338; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table synthesizes available data on 3'-Chloromethotrexate and its analogs, emphasizing molecular characteristics, applications, and regulatory information.

Compound CAS No. Molecular Weight Primary Application Key Differences
Methotrexate 59-05-2 454.44 g/mol Cancer therapy, autoimmune diseases Gold-standard DHFR inhibitor; well-characterized pharmacokinetics and toxicity .
This compound N/D (Not found) ~488.89 g/mol* Research use (inferred) Chlorine substitution may enhance lipophilicity, altering tissue penetration and enzyme inhibition efficiency.
Chloromethyl chlorosulfate 49715-04-0 163.03 g/mol Industrial intermediate Not pharmacologically active; used in chemical synthesis under controlled conditions .
3-Chlorobenzaldehyde 587-04-2 140.57 g/mol Organic synthesis Lacks antifolate activity; primarily a precursor in agrochemicals and pharmaceuticals .

*Estimated based on methotrexate’s structure (C20H22N8O5) with a chlorine atom addition.

Mechanistic and Pharmacodynamic Comparisons

  • Methotrexate : Inhibits DHFR, blocking tetrahydrofolate synthesis and disrupting DNA/RNA production. IC50 values for DHFR inhibition range from 1–10 nM .
  • Chlorinated Non-Antifolates (e.g., Chloromethyl chlorosulfate): No enzymatic inhibition activity; used as reactive intermediates in synthesis, with hazards requiring strict handling protocols .

Regulatory and Industrial Context

  • Methotrexate : Approved for clinical use with established quality standards (≥98% purity in research-grade formulations) .
  • Chlorinated Intermediates (e.g., Chloromethyl chlorosulfate): Restricted to controlled industrial/laboratory uses due to corrosivity and inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Chloromethotrexate
Reactant of Route 2
Reactant of Route 2
3'-Chloromethotrexate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.